molecular formula C14H11Cl3O2 B586597 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) CAS No. 1794780-53-2

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)

Cat. No. B586597
M. Wt: 325.639
InChI Key: IUGDILGOLSSKNE-PGRXLJNUSA-N
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Description

2,2-Bis(4-hydroxyphenyl)propane, also known as Bisphenol A (BPA), is a common industrial chemical used in the production of polycarbonate plastics and epoxy resins . It consists of two phenolic rings linked by a carbon bridge with two methyl groups .


Synthesis Analysis

While specific synthesis methods for “2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)” are not available, similar compounds such as BPA are synthesized through condensation of acetone with phenol in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of BPA consists of two phenolic rings linked by a carbon bridge with two methyl groups . The presence of hydroxyl groups on the phenolic rings allows for hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

BPA and similar compounds can undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis . The specific reactions and their products can depend on the environmental conditions and the presence of other chemicals .


Physical And Chemical Properties Analysis

BPA has a melting point of 155 °C, a boiling point of 220 °C, and is insoluble in water . It has a density of 1.19 g/cm3 at 25 °C . The physical and chemical properties of “2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)” may be similar, but specific data is not available.

Safety And Hazards

BPA is considered hazardous due to its endocrine-disrupting effects and potential to cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

Future Directions

Research is ongoing to find safer alternatives to BPA and similar compounds, and to better understand their effects on human health and the environment . Metabolomics, the study of small molecules or metabolites within cells, tissues, or biofluids, is a promising field for generating novel biomarkers and further understanding the toxicity mechanisms of these compounds .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDILGOLSSKNE-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)

Synthesis routes and methods

Procedure details

A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet, and thermometer, is charged with 83% sulfuric acid (640 g). To this sulfuric acid, phenol (354 g) is added at 20° C. Chloral (200 g) in an additional funnel is added dropwise to the phenolic stirring mixture. The reaction temperature is maintained below 30° C. After the addition, the mixture is allowed to stir at room temperature for 18 hours, before water (640 g) is added. The resulting mixture is filtered and washed with more water to afford 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (423 g) as white solids.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
640 g
Type
solvent
Reaction Step Four

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